molecular formula C17H14INO4 B5702458 [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate

Cat. No.: B5702458
M. Wt: 423.20 g/mol
InChI Key: GJXUMXDGKLBMIG-XDJHFCHBSA-N
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Description

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate typically involves multiple steps, starting with the preparation of the chromene and iodobenzoate precursors. One common method involves the condensation of 7-methoxy-2,3-dihydrochromene-4-carbaldehyde with 2-iodobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The iodobenzoate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.

Comparison with Similar Compounds

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate can be compared with other similar compounds, such as:

    Methyl 4-amino-3-iodobenzoate: Similar in structure but lacks the chromene moiety.

    Methyl 2-iodobenzoate: Contains the iodobenzoate group but does not have the amino or chromene functionalities.

    Methyl 2-amino-5-chloro-3-iodobenzoate: Similar in structure but includes a chlorine atom, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its combination of the chromene and iodobenzoate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO4/c1-21-11-6-7-13-15(8-9-22-16(13)10-11)19-23-17(20)12-4-2-3-5-14(12)18/h2-7,10H,8-9H2,1H3/b19-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXUMXDGKLBMIG-XDJHFCHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3I)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3I)/CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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